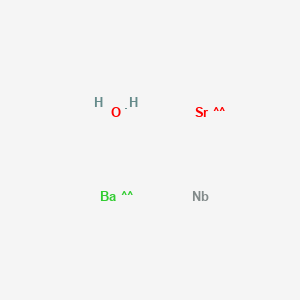
6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple functional groups, including difluoromethoxy, difluoro, and N-hydroxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- typically involves multiple steps, starting from readily available precursors. The synthetic route may include the introduction of difluoromethoxy and difluoro groups through halogenation reactions, followed by the formation of the N-hydroxy group via hydroxylamine derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarboximidamide derivatives with different substituents.
- Compounds with similar functional groups, such as difluoromethoxy and N-hydroxy groups.
Uniqueness
Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H6F4N2O2 |
|---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
6-(difluoromethoxy)-2,3-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H6F4N2O2/c9-3-1-2-4(16-8(11)12)5(6(3)10)7(13)14-15/h1-2,8,15H,(H2,13,14) |
InChI Key |
NHGFYYBTJXNQHY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1OC(F)F)/C(=N/O)/N)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C(=NO)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)
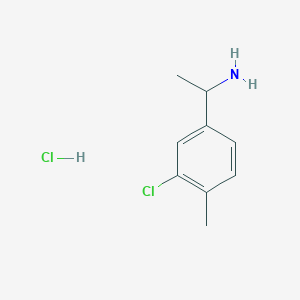
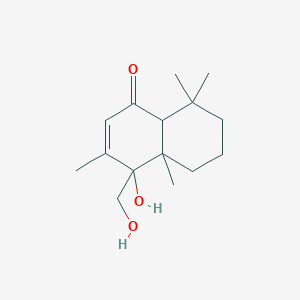

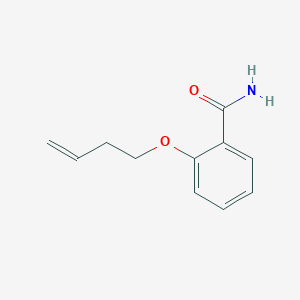
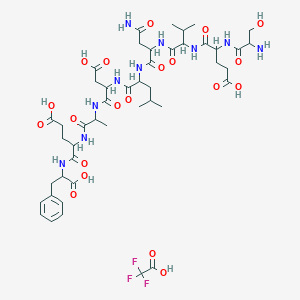

![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
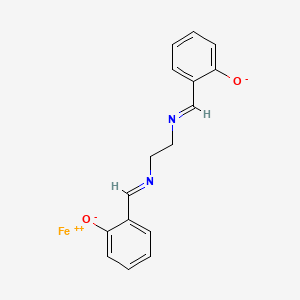
![2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid](/img/structure/B15130540.png)
![N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B15130544.png)
